

Iadademstat and its Target LSD1/KDM1A: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ladademstat	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ladademstat (ORY-1001) is a first-in-class, orally available, and highly potent small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1][3] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of **iadademstat**, its target protein LSD1/KDM1A, their mechanism of interaction, and the methodologies used to study their effects.

Core Target: LSD1/KDM1A

LSD1/KDM1A functions as a transcriptional co-repressor or co-activator depending on the protein complex it associates with. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][5] Conversely, when in complex with nuclear hormone receptors like the androgen receptor (AR), its specificity can switch to demethylating H3K9me1/2, resulting in transcriptional activation.[6][7]



Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[3] LSD1 is crucial for maintaining the undifferentiated state of hematopoietic stem cells and has been implicated in the differentiation block observed in acute myeloid leukemia (AML).[2][5]

Mechanism of Action of Iadademstat

ladademstat is an irreversible inhibitor of LSD1.[8] Its mechanism of action is twofold:

- Catalytic Inhibition: ladademstat covalently binds to the FAD cofactor in the catalytic center
 of LSD1. This irreversible binding blocks the enzyme's demethylase activity, leading to an
 accumulation of H3K4me2 and H3K9me2 at target gene promoters.[1][9]
- Disruption of Scaffolding Function: The binding of iadademstat to LSD1 sterically hinders
 the interaction of LSD1 with its binding partners, such as the transcription factor GFI1
 (Growth Factor Independence 1) and the co-repressor CoREST.[9][10] This disruption of
 critical protein-protein interactions is key to its therapeutic effect, particularly in AML, where
 the LSD1-GFI1 complex is crucial for maintaining the leukemic stem cell phenotype.[9] By
 uncoupling this complex, iadademstat induces the differentiation of leukemic blasts.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of **iadademstat** from various studies.

Table 1: In Vitro Potency of **ladademstat**



Parameter	Value	Cell Line/Assay Condition	Reference
IC50	<20 nM	LSD1/KDM1A enzymatic assay	[11]
IC50	18 nM	LSD1/KDM1A enzymatic assay	[8]
IC50	3.98 μmol/L	Mammosphere formation (MDA-MB- 436)	[12]

Table 2: Clinical Efficacy of ladademstat in Combination Therapies

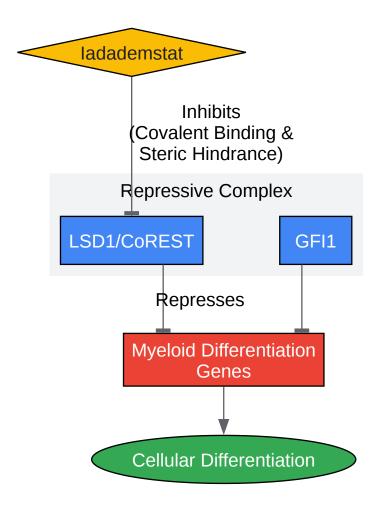
Clinical Trial	Indication	Combination Agent	Outcome	Reference
ALICE (Phase IIa)	Elderly unfit AML	Azacitidine	81% Objective Response Rate (ORR), with 64% Complete Remissions (CR/CRi)	[9][13]
FRIDA (Phase lb)	FLT3-mutated R/R AML	Gilteritinib	67% Response Rate (in expanded dose cohort)	[14]
Phase Ib Trial	Newly diagnosed unfit AML	Azacitidine + Venetoclax	100% Overall Response Rate (preliminary data)	[14][15]

Signaling Pathways Modulated by ladademstat

ladademstat's inhibition of LSD1 impacts several key signaling pathways implicated in cancer.



 Hematopoietic Differentiation Pathway: In AML, LSD1 is a key component of a repressor complex with GFI1 and CoREST that blocks the expression of genes required for myeloid differentiation. Iadademstat disrupts this complex, lifting the transcriptional repression and promoting the differentiation of leukemic blasts.

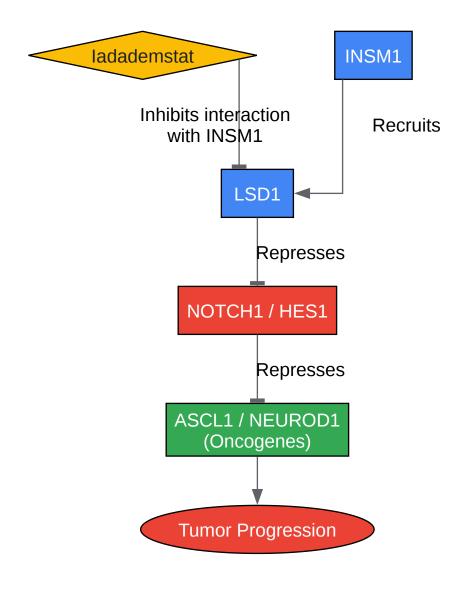


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ladademstat's disruption of the LSD1/GFI1 repressive complex.

Notch Signaling Pathway: In small-cell lung cancer (SCLC), LSD1 is recruited by the
transcription factor INSM1 to repress the expression of NOTCH1 and its target HES1. This
repression leads to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1.
ladademstat blocks the LSD1-INSM1 interaction, restoring NOTCH1 and HES1 expression
and suppressing tumor growth.[9]



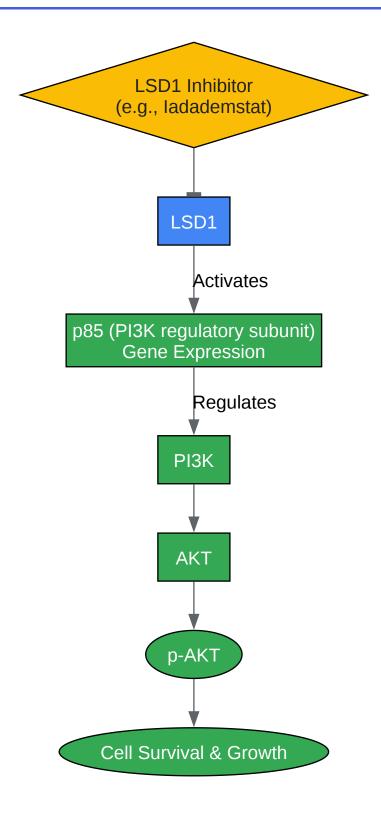


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ladademstat's modulation of the Notch signaling pathway in SCLC.

PI3K/AKT Signaling: In prostate cancer, LSD1 has been shown to activate the PI3K/AKT signaling pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[16] Inhibition of LSD1 can lead to decreased AKT phosphorylation, independent of androgen receptor signaling.[6][16]





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LSD1's role in the PI3K/AKT signaling pathway.

Experimental Protocols



Detailed methodologies for key experiments are crucial for the robust evaluation of LSD1 inhibitors like **iadademstat**.

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled fluorometric assay.[17][18]

Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or CELLestial® Red) to produce a highly fluorescent product (resorufin), which can be measured.[17][19]

Protocol Outline:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - Reconstitute recombinant human LSD1 enzyme in assay buffer.
 - Prepare a stock solution of the di-methylated H3K4 peptide substrate.
 - Prepare a stock solution of the LSD1 inhibitor (iadademstat) in DMSO. Create a serial dilution.
 - Prepare the detection reagent containing HRP and the fluorogenic substrate in assay buffer.
- Assay Procedure (96-well plate format):
 - Add recombinant LSD1 enzyme to each well (except for no-enzyme controls).
 - Add diluted iadademstat or vehicle (DMSO) to the respective wells and incubate for a
 pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 [18]
 - Initiate the reaction by adding the H3K4 peptide substrate to all wells.

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o Immediately add the detection reagent.

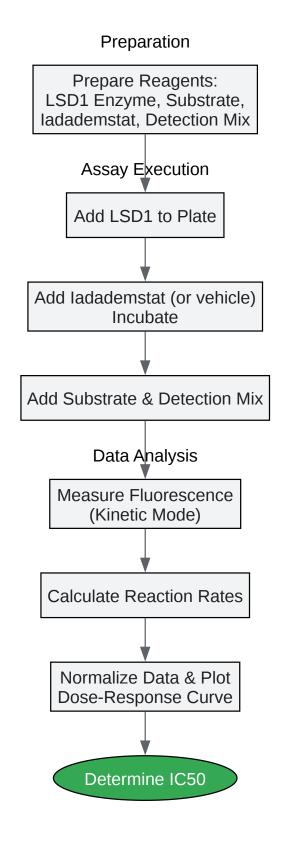
Measurement:

Measure the fluorescence signal in kinetic mode at an excitation wavelength of 530-570
 nm and an emission wavelength of 590 nm for 5-30 minutes using a microplate reader.[18]

• Data Analysis:

- Calculate the rate of reaction (slope of the fluorescence signal over time).
- Normalize the data to controls (vehicle-treated for 100% activity and no-enzyme for 0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]





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Workflow for an LSD1 enzymatic inhibition assay.



Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of LSD1 at specific genomic loci and to assess changes in histone methylation marks (e.g., H3K4me2) upon treatment with **iadademstat**.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into small fragments, and an antibody specific to the protein of interest (LSD1) or a specific histone modification is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[20][21]

Protocol Outline:

- Cell Culture and Cross-linking:
 - Culture cells to ~80% confluency and treat with iadademstat or vehicle for the desired time.
 - Add 1% formaldehyde directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[21][22]
 - Quench the cross-linking reaction by adding glycine. [22]
- Cell Lysis and Chromatin Shearing:
 - Harvest and wash the cells with ice-cold PBS.
 - Lyse the cells and isolate the nuclei.[22]
 - Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 150-900 bp using sonication or enzymatic digestion.[21]
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.[22]



- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for LSD1 or H3K4me2. An isotype-matched IgG should be used as a negative control.[20][22]
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove nonspecifically bound chromatin.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl.[21]
 - Treat with RNase A and Proteinase K to remove RNA and proteins.
 - Purify the DNA using spin columns or phenol:chloroform extraction.[23]
- Analysis:
 - Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of **iadademstat** on cell proliferation and cytotoxicity.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[24][25]

Protocol Outline:

Cell Seeding:



- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of iadademstat or vehicle control.
 - Incubate for a specified period (e.g., 72 hours).[26]
- Addition of Reagent:
 - For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[25]
 - For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. No solubilization step is needed.[24][25]
- Measurement:
 - Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[24][25]
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Normalize the absorbance values to the vehicle-treated control cells (100% viability).
 - Plot cell viability against the logarithm of iadademstat concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

ladademstat is a potent and selective irreversible inhibitor of LSD1/KDM1A with a dual mechanism of action that includes both catalytic inhibition and disruption of protein-protein interactions. This dual activity translates into significant anti-tumor effects, particularly in hematological malignancies like AML and in solid tumors such as SCLC, by promoting cell



differentiation and inhibiting key oncogenic signaling pathways. The robust preclinical and promising clinical data, especially in combination therapies, underscore the therapeutic potential of targeting LSD1 with **iadademstat**. The experimental protocols detailed herein provide a framework for researchers to further investigate the biological effects of **iadademstat** and other LSD1 inhibitors, facilitating the continued development of this important class of epigenetic drugs.

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